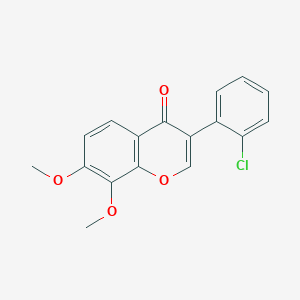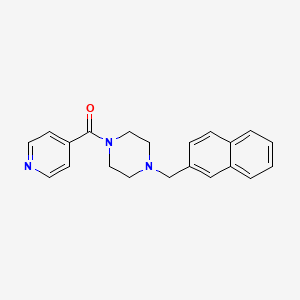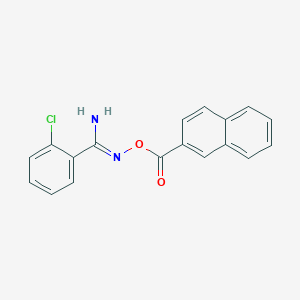![molecular formula C19H21NO4 B5760562 ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)
ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate, also known as EPPB, is a synthetic compound that has gained attention for its potential use in scientific research.
Mécanisme D'action
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate acts by selectively inhibiting the activity of enzymes that are involved in cancer cell proliferation and inflammation. Specifically, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate targets the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and exert anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to have antioxidant properties and to modulate the immune system. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been shown to have low toxicity and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound with good purity, making it easier to control experimental conditions. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to be stable under a range of conditions, making it suitable for use in a variety of assays. However, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has some limitations, including its relatively high cost and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Further research is needed to fully understand the potential applications of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate in scientific research. Future studies could focus on optimizing the synthesis method to reduce the cost of production, as well as investigating the effects of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate on other enzymes and pathways. In addition, studies could explore the potential use of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate in combination with other compounds for enhanced therapeutic effects. Overall, ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate shows promise as a potential tool for scientific research and warrants further investigation.
Méthodes De Synthèse
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with 4-methylphenol, followed by the addition of 3-chloropropanoic acid. The resulting intermediate is then treated with ethyl chloroformate to yield ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate. The synthesis method has been optimized to produce high yields of ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate with good purity.
Applications De Recherche Scientifique
Ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 4-[3-(4-methylphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-19(22)15-6-8-16(9-7-15)20-18(21)12-13-24-17-10-4-14(2)5-11-17/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMOIFSYUZWYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-p-Tolyloxy-propionylamino)-benzoic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)





![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)

![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)
